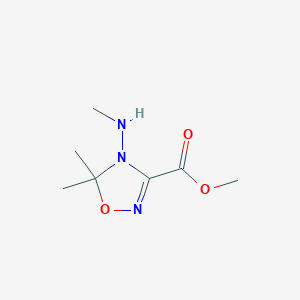
4-Ethoxypyridine-3-sulfonyl chloride
Descripción general
Descripción
4-Ethoxypyridine-3-sulfonyl chloride (4-EPSC) is a versatile and commercially available reagent used in organic synthesis. It is primarily used as an electrophilic reagent to introduce a sulfonyl group into a wide range of substrates, including heterocycles, aromatics, and aliphatic compounds. 4-EPSC is also used in a variety of other applications, including as a catalyst, a ligand, and a protecting group.
Aplicaciones Científicas De Investigación
Synthesis of Fused 3,4-Dihydropyrimidin-2(1H)-ones and Thiones
4-Ethoxypyridine-3-sulfonyl chloride has been utilized in the synthesis of fused 3,4-dihydropyrimidin-2(1H)-ones and thiones. This process involves a modified Biginelli reaction, allowing the efficient and recyclable use of 1-sulfopyridinium chloride as an ionic liquid. The reaction leads to analytically pure products with excellent yields, highlighting its utility in organic synthesis (Velpula et al., 2015).
Antimicrobial Activity
New pyridazinyl sulfonamide derivatives have been synthesized using 4-ethoxypyridine-3-sulfonyl chloride. These compounds exhibit significant antibacterial activities against various bacterial strains such as E. coli and Staphylococcus aureus. This indicates the potential use of these derivatives in developing new antimicrobial agents (Mohamed, 2007).
Spectroscopic Studies and Catalysis
4-Ethoxypyridine-3-sulfonyl chloride has been used in spectroscopic studies for understanding the sulfonylation of compounds like gossypol. Its effectiveness as a catalyst has also been demonstrated, offering insights into selective sulfonylation and tautomeric equilibria in organic compounds (Dykun et al., 2021).
Bactericidal Properties
The bactericidal properties of various pyridinium chlorides, including those derived from 3-ethoxymethylpyridine (related to 4-ethoxypyridine-3-sulfonyl chloride), have been studied. These compounds show high activity against a range of microbial strains, indicating their potential use in antimicrobial applications (Weglewski, Pernak, & Krysinski, 1991).
Synthesis of Complex Compounds
4-Ethoxypyridine-3-sulfonyl chloride is involved in the synthesis of complex compounds like sulfonyl chlorides. These compounds find extensive use in pharmaceuticals, dyes, and other industrial applications. The synthesis methods explored offer insights into more efficient and environmentally friendly production techniques (Lezina, Rubtsova, & Kuchin, 2011).
Propiedades
IUPAC Name |
4-ethoxypyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO3S/c1-2-12-6-3-4-9-5-7(6)13(8,10)11/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCWOXORIMJAMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=NC=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxypyridine-3-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B1435574.png)



![N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine dihydrochloride](/img/structure/B1435580.png)





